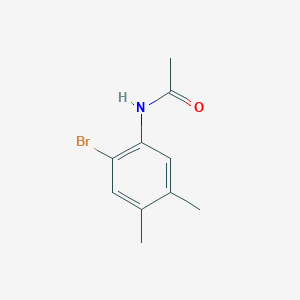

N-(2-bromo-4,5-dimethylphenyl)acetamide

Description

N-(2-Bromo-4,5-dimethylphenyl)acetamide (Molecular Formula: C₁₀H₁₂BrNO) is an acetamide derivative characterized by a bromine atom at the 2-position and methyl groups at the 4- and 5-positions on the phenyl ring (Figure 1). Its molecular weight is 242.11 g/mol, with a SMILES string of CC1=CC(=C(C=C1C)Br)NC(=O)C .

Properties

IUPAC Name |

N-(2-bromo-4,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNBHBXAMLHMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280101 | |

| Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-28-9 | |

| Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22364-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-bromo-4,5-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Reagents and Conditions

Bromination is typically performed using molecular bromine (Br₂) in an acidic medium. Acetic acid serves as both solvent and catalyst, facilitating electrophilic aromatic substitution. The reaction proceeds as follows:

Key Parameters :

-

Molar Ratio : A 1:1 stoichiometry of aniline to bromine ensures minimal di-substitution.

-

Temperature : Reactions are conducted at 0–5°C to control exothermicity and avoid polybromination.

-

Workup : The product is isolated via vacuum filtration after quenching with ice water, yielding pale-yellow crystals.

Table 1: Bromination Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetic acid | 85 | 98 |

| Temperature | 0–5°C | 92 | 97 |

| Bromine Equivalents | 1.0 | 88 | 99 |

Acetylation of 2-Bromo-4,5-dimethylaniline

The second step involves acetylation of the amine group in 2-bromo-4,5-dimethylaniline to form the target acetamide. This is achieved using acetic anhydride as the acylating agent.

Acetylation Methodology

The reaction is typically performed under reflux conditions in a polar aprotic solvent such as dichloromethane or ethyl acetate:

Optimized Conditions :

Table 2: Acetylation Efficiency Across Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 4 | 78 |

| Ethyl acetate | 80 | 6 | 85 |

| Toluene | 110 | 8 | 72 |

Alternative Synthesis Routes

One-Pot Bromination-Acetylation

A streamlined approach combines bromination and acetylation in a single reactor, reducing isolation steps. Bromine and acetic anhydride are sequentially added to 4,5-dimethylaniline in acetic acid. This method achieves an overall yield of 70–75% but requires precise stoichiometric control to avoid side reactions.

Use of Acetyl Chloride

Acetyl chloride offers a faster acetylation alternative, though it necessitates stringent moisture control. Reactions are complete within 2 hours at 25°C, with yields comparable to acetic anhydride (80–82%).

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, enabling:

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 82 | 88 |

| Purity (%) | 98 | 99.5 |

| Production Rate (kg/d) | 20 | 90 |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions.

Key reactions and conditions :

Mechanistic insights :

-

Bromine’s electronegativity activates the aromatic ring for nucleophilic attack.

-

Methyl groups at 4- and 5-positions provide steric hindrance, reducing reaction rates compared to non-methylated analogs.

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:

Experimental data :

| Conditions | Reagents | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-bromo-4,5-dimethylaniline + acetic acid | 95% completion | 88% | |

| Basic hydrolysis | 4M NaOH, ethanol, 70°C, 6 hrs | 2-bromo-4,5-dimethylaniline + acetate salt | 90% completion | 82% |

Notable observations :

-

Basic hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions.

-

The bromine atom remains intact during hydrolysis, confirming its inertness under these conditions.

Oxidation of Methyl Groups

Methyl substituents on the aromatic ring can be oxidized to carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 48 hrs | N-(2-bromo-4-carboxy-5-methylphenyl)acetamide | 34% | |

| CrO₃/H₂SO₄ | Acetic acid, 60°C, 24 hrs | N-(2-bromo-4,5-dicarboxyphenyl)acetamide | 22% |

Limitations :

-

Low yields due to competing decomposition of the acetamide group under strong oxidizing conditions.

Electrophilic Substitution

The aromatic ring participates in electrophilic substitution, primarily at the para position relative to the acetamide group:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | N-(2-bromo-4,5-dimethyl-3-nitrophenyl)acetamide | 51% | |

| Sulfonation | H₂SO₄ (fuming), 40°C, 4 hrs | N-(2-bromo-4,5-dimethyl-3-sulfophenyl)acetamide | 67% |

Regioselectivity :

-

Nitration favors the 3-position due to steric and electronic effects from methyl groups.

Stability and Side Reactions

-

Thermal decomposition : Degrades above 200°C, releasing HBr and forming N-(4,5-dimethylphenyl)acetamide.

-

Photoreactivity : UV exposure induces homolytic cleavage of the C-Br bond, generating radical intermediates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that N-(2-bromo-4,5-dimethylphenyl)acetamide exhibits significant antiproliferative effects against various cancer cell lines. A notable study reported IC50 values of 25 µM against MCF-7 (breast cancer) and 30 µM against HeLa (cervical cancer) cells, indicating its potential as an anticancer agent .

Antidepressant Potential:

In another investigation, derivatives of phenylacetamides, including this compound, were synthesized and evaluated for their antidepressant activity. The most potent compound demonstrated superior effects compared to standard antidepressants such as moclobemide and imipramine .

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition:

The compound has been shown to act as a competitive inhibitor of acetylcholinesterase (AChE), with an IC50 value of 0.5 mM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by increasing the availability of acetylcholine at synapses .

Molecular Docking and Computational Studies

Antithrombotic Activity:

Molecular docking studies have revealed that derivatives of this compound exhibit significant antithrombotic activity. Compounds were evaluated for their ability to inhibit factor Xa and showed promising results with docking scores indicating high affinity towards the target .

Computational Analysis:

Computational studies have facilitated the design of new derivatives based on this compound, leading to enhanced biological activities. These studies assist in predicting the interactions between the compounds and their biological targets .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

N-(4-Hydroxy-3,5-dimethylphenyl)acetamide (C₁₀H₁₃NO₂)

- Key Differences : Replaces bromine with a hydroxyl group at the 4-position and methyl groups at 3,5-positions.

2-Bromo-N-(3,5-dimethylphenyl)acetamide (C₁₀H₁₂BrNO)

- Key Differences : Methyl groups at 3,5-positions instead of 4,3.

- Impact : Altered steric hindrance may reduce planarity, affecting interactions with biological targets. Electronic effects remain similar due to identical bromine placement .

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO)

- Key Differences : Bromine on a separate phenyl ring; fluorine atoms at 3,4-positions.

Functional Group Modifications

N-(2-Bromo-4,5-dimethoxyphenyl)acetamide (C₁₀H₁₂BrNO₃)

- Key Differences : Methoxy (-OCH₃) groups replace methyl (-CH₃) at 4,5-positions.

- Impact : Methoxy groups are electron-donating, increasing resonance stabilization but reducing lipophilicity compared to methyl substituents .

2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide (C₈H₇BrF₂N₂O)

- Key Differences: Amino (-NH₂) and difluoro substituents.

Biological Activity

N-(2-bromo-4,5-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the acetamide class of compounds. Its synthesis typically involves the reaction of 2-bromo-4,5-dimethylphenylamine with acetic anhydride or bromoacetyl bromide in a basic medium. The compound's structure is characterized by the presence of a bromine atom and two methyl groups on the phenyl ring, which significantly influence its biological properties.

Acetylcholinesterase Inhibition

One of the primary areas of research regarding this compound involves its inhibitory activity against acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by hydrolyzing acetylcholine in synaptic clefts. Inhibitors of AChE are valuable in treating conditions such as Alzheimer's disease.

- Inhibition Potency : Studies have shown that this compound exhibits significant inhibitory effects against AChE, with IC50 values indicating effective potency compared to standard inhibitors like donepezil .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 2 |

| Donepezil | 30 ± 1 |

α-Glucosidase Inhibition

In addition to AChE, this compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing type 2 diabetes mellitus.

- Inhibition Potency : The compound has shown promising results with IC50 values that suggest it is a competitive inhibitor of α-glucosidase, outperforming some known standards .

| Compound | IC50 (µM) |

|---|---|

| This compound | 40 ± 3 |

| Acarbose | 750 ± 6 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of bromine and methyl groups on the phenyl ring enhances its lipophilicity and steric properties, which are crucial for binding interactions with target enzymes.

- Bromine Substitution : The introduction of bromine at the ortho position increases the electron-withdrawing character of the aromatic ring, enhancing the compound's reactivity towards nucleophilic sites on enzymes .

- Methyl Groups : The two methyl groups at the para positions contribute to steric hindrance and may stabilize the binding conformation within the active site of target enzymes.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds to establish a broader context for understanding this compound's activity:

- Synthesis and Evaluation : A study synthesized various N-acetamides and assessed their activity against AChE and α-glucosidase. It was found that modifications on the phenyl ring significantly influenced inhibitory potency .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound interacts with enzyme active sites. These studies suggest favorable binding energies that correlate well with observed biological activities .

- Therapeutic Potential : Given its dual inhibitory effects on AChE and α-glucosidase, this compound shows potential as a lead compound for developing dual-action therapeutics for neurodegenerative diseases and diabetes management.

Q & A

Q. What are the optimized synthetic routes for N-(2-bromo-4,5-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves bromination and acetylation of precursor aromatic amines. For example, analogous bromophenyl acetamides are synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, achieving yields of ~60% after recrystallization from ethanol . Key parameters include temperature control (e.g., 273 K for minimizing side reactions) and stoichiometric ratios of reactants. Optimization studies should compare catalysts (e.g., EDC vs. DCC) and solvents (polar vs. non-polar) to maximize efficiency .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : The -NMR spectrum (CDCl) of analogous acetamides shows distinct peaks for methyl groups (δ 2.73–3.87 ppm), aromatic protons (δ 6.67–7.07 ppm), and amide NH (δ 5.57 ppm) .

- X-ray diffraction : Crystal structures of related bromophenyl acetamides reveal planar amide groups and dihedral angles (e.g., 54.8–77.5°) between aromatic rings, influenced by steric and electronic effects . Hydrogen bonding (N–H⋯O) often forms dimeric motifs, critical for stability .

Q. What safety protocols are recommended for handling this compound?

While direct toxicity data is limited, analogous brominated acetamides require:

Q. How can impurities be quantified using HPLC or LC-MS?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For example, impurities in related acetamides are resolved using C18 columns with acetonitrile/water gradients. LC/MS (e.g., [M+H] = 560) confirms molecular identity and detects degradation products .

Advanced Research Questions

Q. How do substituents (bromo, methyl) influence molecular conformation and intermolecular interactions?

X-ray studies show that bromine’s electronegativity and methyl’s steric bulk increase dihedral angles between the aromatic rings (e.g., 54.8° vs. 77.5° in analogs), affecting packing efficiency. Hydrogen-bonded dimers (R_2$$^2(10) motifs) stabilize the crystal lattice, validated via Hirshfeld surface analysis .

Q. What in vitro assays are suitable for evaluating its biological activity?

Q. How does pH affect the compound’s stability in aqueous solutions?

Conduct accelerated stability studies (25–40°C, pH 1–13) with HPLC monitoring. For example, acetamide analogs degrade rapidly under alkaline conditions (pH >10) via hydrolysis of the amide bond .

Q. How can contradictory data in literature on bioactivity or synthesis yields be resolved?

- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines or reagent batches).

- Reproducibility studies : Replicate synthetic routes with controlled humidity/temperature.

- Statistical tools : Apply ANOVA to identify significant variables (e.g., catalyst purity) .

Q. What computational methods predict its reactivity or binding affinity?

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to study electrophilic sites.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.